1-(2-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(2-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16FN7O and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.14003632 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with similar structures, such as various triazole derivatives, have been synthesized and characterized to understand their molecular frameworks and potential reactivity. For instance, research on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has explored the condensation reactions and crystal structures of these compounds, highlighting their potential as scaffolds for further chemical modifications (Hao et al., 2017). Similarly, the catalyst- and solvent-free synthesis of related compounds showcases innovative approaches to efficiently generate triazole derivatives with potential applications in drug design and material science (Moreno-Fuquen et al., 2019).
Biological Activity
Triazole derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. The antitumor activities of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide against various cancer cell lines suggest potential applications in cancer research and therapy development (Hao et al., 2017). Additionally, the antimicrobial and antipathogenic activities of thiourea derivatives indicate their usefulness in developing new antimicrobial agents with specific mechanisms of action (Limban et al., 2011).
Material Science Applications
In the realm of material science, the photophysical properties of triazole derivatives, such as their fluorescence and quantum yield, make them candidates for applications in sensing, imaging, and as components in optoelectronic devices. For example, the study on 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids revealed their bright blue fluorescence and potential as pH sensors in biological research, demonstrating the versatility of triazole compounds in material science applications (Safronov et al., 2020).
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-12-11-21-24-26(12)15-9-7-14(8-10-15)22-19(28)18-13(2)27(25-23-18)17-6-4-3-5-16(17)20/h3-11H,1-2H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUHQTVWHJLPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.